

In-Depth Technical Guide: 3-ethyl-2-hydroxy-1H-quinolin-4-one

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Compound of Interest

Compound Name: 3-ethyl-2-hydroxy-1H-quinolin-4-one

Cat. No.: B3048940

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CAS Number: 1873-60-5

This technical guide provides a comprehensive overview of **3-ethyl-2-hydroxy-1H-quinolin-4-one**, a heterocyclic organic compound belonging to the quinolinone family. Due to the limited availability of data for this specific molecule, this guide also draws upon information from the broader class of quinolin-4-ones to provide context for its potential properties and applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Quantitative data for **3-ethyl-2-hydroxy-1H-quinolin-4-one** is summarized below. It is important to note the tautomeric nature of this compound, which can exist in equilibrium with its 4-hydroxy-2(1H)-quinolinone form.

Property	Value	Source
CAS Number	1873-60-5	[1][2][3]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1]
Molecular Weight	189.21 g/mol	[1][3]
Tautomeric Forms	3-ethyl-2-hydroxy-1H-quinolin-4-one / 3-ethyl-4-hydroxy-1H-quinolin-2-one	General Knowledge

Note: Specific experimental data such as melting point, boiling point, and spectral data for **3-ethyl-2-hydroxy-1H-quinolin-4-one** are not readily available in the cited literature. The synthesis of related compounds often involves high temperatures (220-270°C), suggesting a high melting and boiling point for this compound as well.[4]

Synthesis of 3-ethyl-2-hydroxy-1H-quinolin-4-one

While a specific, detailed experimental protocol for the synthesis of **3-ethyl-2-hydroxy-1H-quinolin-4-one** is not explicitly documented in the search results, a viable synthetic route can be extrapolated from established methods for analogous quinolinone structures, such as the Conrad-Limpach or Gould-Jacobs reactions.[5][6][7] The most relevant precedent is the synthesis of N-substituted and other 3-alkyl-4-hydroxyquinolin-2-ones, which involves the thermal condensation of an aniline with a substituted malonic ester.[4]

Proposed Experimental Protocol: Thermal Condensation of Aniline and Diethyl Ethylmalonate

This protocol is adapted from the general procedure for synthesizing 3-substituted-4-hydroxy-1H-quinolin-2-ones.[4]

Objective: To synthesize 3-ethyl-4-hydroxy-1H-quinolin-2-one, a tautomer of **3-ethyl-2-hydroxy-1H-quinolin-4-one**.

Materials:

- Aniline (1 equivalent)

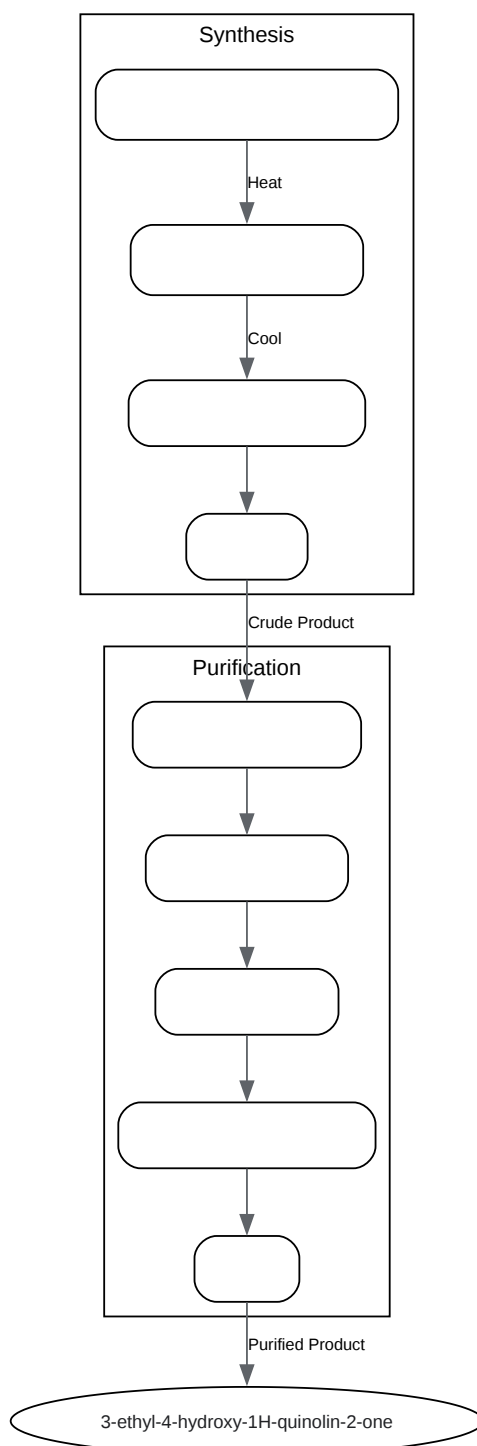
- Diethyl ethylmalonate (1.02-1.05 equivalents)
- High-temperature heating mantle or metal bath
- Flask equipped with a distillation head
- Toluene
- 0.5 M Sodium Hydroxide (NaOH) solution
- 10% Hydrochloric Acid (HCl) solution
- Decolorizing charcoal
- Standard filtration apparatus
- Stirring equipment

Procedure:

- **Reaction Setup:** In a flask equipped with a distillation head, combine aniline (1.0 eq) and diethyl ethylmalonate (1.02-1.05 eq).
- **Thermal Condensation:** Heat the mixture on a metal bath. Maintain a temperature of 220-230°C for 1 hour. Following this, increase the temperature to 260-270°C. Continue heating until the distillation of ethanol ceases, which typically takes 3-6 hours.
- **Precipitation:** Carefully pour the hot reaction mixture into a beaker of stirred toluene. Allow the mixture to cool to room temperature to facilitate the precipitation of the crude product.
- **Isolation of Crude Product:** Collect the precipitate by filtration.
- **Purification - Acid/Base Extraction:** a. Dissolve the collected solid in a 0.5 M aqueous sodium hydroxide solution. b. Wash the aqueous solution with toluene (2-3 times) to remove any non-acidic impurities. c. Treat the aqueous layer with decolorizing charcoal and filter to remove colored impurities. d. Acidify the filtrate with 10% hydrochloric acid until the solution is acidic to Congo red paper. This will precipitate the purified 3-ethyl-4-hydroxy-1H-quinolin-2-one.

- Final Isolation and Drying: Collect the precipitated product by filtration, wash with water, and dry thoroughly. If necessary, the product can be further purified by recrystallization.

Proposed Synthesis Workflow for 3-ethyl-2-hydroxy-1H-quinolin-4-one



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Caption: Proposed workflow for the synthesis and purification of the target compound.

Tautomerism in 2-hydroxy-1H-quinolin-4-ones

The quinolinone ring system of the target compound exhibits keto-enol tautomerism. The 2-hydroxy-4-oxo and the 4-hydroxy-2-oxo forms can interconvert. The equilibrium between these tautomers can be influenced by factors such as the solvent's polarity. In non-polar solvents, the 2-hydroxy (enol-like) form may be favored, while polar solvents tend to favor the 2-oxo (keto-like) form.[8]

Caption: Tautomeric forms of the 3-ethyl-quinolinone core structure.

Note: The above DOT script is a template. For actual visualization, image files representing the chemical structures would be needed.

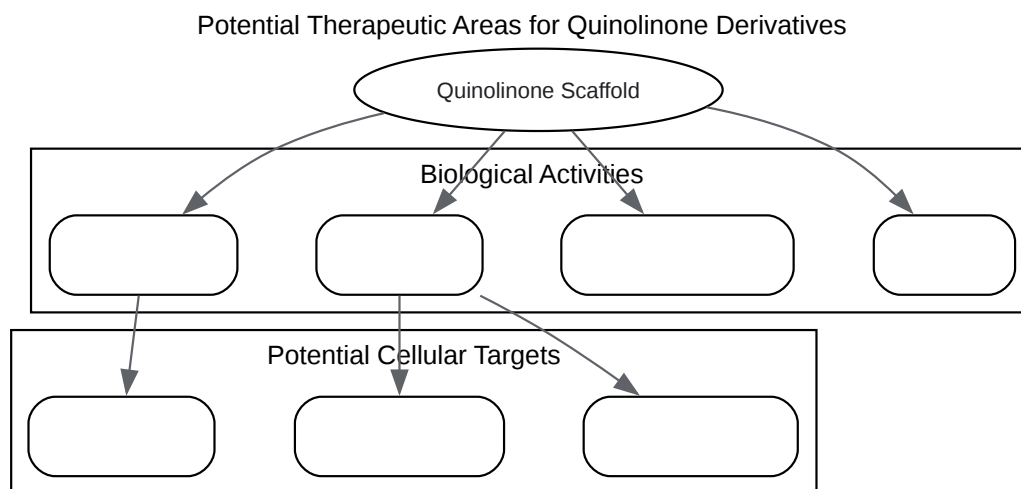
Potential Biological Activities and Therapeutic Areas

Specific biological studies on **3-ethyl-2-hydroxy-1H-quinolin-4-one** are not available in the reviewed literature. However, the quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[9] Derivatives of quinolin-4-one have been investigated for numerous pharmacological activities.

Table of Potential Biological Activities of the Quinolinone Scaffold:

Biological Activity	Description	Key References
Antimicrobial	Includes antibacterial and antifungal properties. The quinolone class of antibiotics is a well-known example.	[9] [10]
Anticancer	Some quinolinone derivatives have shown cytotoxic effects against various cancer cell lines. They can act as inhibitors of enzymes like topoisomerase.	[9] [10] [11]
Anti-inflammatory	Certain derivatives have demonstrated anti-inflammatory properties.	[9] [10]
Antiviral	The scaffold has been explored for activity against viruses, including HIV.	[9] [10]
Antimalarial	The quinoline ring is a core component of several antimalarial drugs.	[9] [10]
Enzyme Inhibition	Quinolinones have been studied as inhibitors of various enzymes, such as gyrase and topoisomerase, which are crucial for cellular processes.	[11]

Given these precedents, it is plausible that **3-ethyl-2-hydroxy-1H-quinolin-4-one** could exhibit one or more of these biological activities. However, this would require confirmation through dedicated experimental studies. No specific signaling pathways involving this compound have been identified.



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Caption: Logical relationships of the quinolinone scaffold to biological activities.

Conclusion

3-ethyl-2-hydroxy-1H-quinolin-4-one (CAS: 1873-60-5) is a member of the quinolinone class of heterocyclic compounds. While specific experimental data for this molecule is scarce, its synthesis can be reasonably achieved through established methods like the thermal condensation of aniline and diethyl ethylmalonate. Based on the known pharmacology of the quinolinone scaffold, this compound represents a target of interest for screening in various therapeutic areas, including oncology and infectious diseases. Further research is warranted to fully characterize its physicochemical properties, biological activity, and potential mechanisms of action.

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